molecular formula C19H22BNO5 B8246553 4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8246553
M. Wt: 355.2 g/mol
InChI Key: DKHOBYKXLXCNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane is a boronic acid ester derivative. This compound is notable for its unique structure, which includes a dioxaborolane ring and a nitrobenzyl group. Boronic acid esters are widely used in organic synthesis, particularly in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

The synthesis of 4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronic acid ester can participate in Suzuki coupling reactions with aryl halides to form biaryl compounds.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Similar compounds include other boronic acid esters such as:

These compounds share the boronic acid ester functionality but differ in their substituents, which can significantly affect their reactivity and applications. The presence of the nitrobenzyl group in 4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane makes it particularly useful in applications requiring electron-withdrawing groups.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO5/c1-18(2)19(3,4)26-20(25-18)15-6-5-7-17(12-15)24-13-14-8-10-16(11-9-14)21(22)23/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHOBYKXLXCNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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